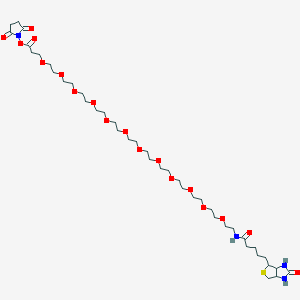![molecular formula C70H127N3O35 B7840605 O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol](/img/structure/B7840605.png)
O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) (PEG-WM 10.000 Dalton): is a versatile compound widely used in various scientific fields. It is a derivative of poly(ethylene glycol) with a molecular weight of 10,000 Daltons, functionalized with maleinimido and carboxy succinimidyl ester groups. This compound is known for its ability to modify biomolecules, enhance solubility, and improve stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the reaction of poly(ethylene glycol) with maleinimido and carboxy succinimidyl ester groups. The process typically includes the following steps:
- Activation of poly(ethylene glycol) with a suitable activating agent.
- Reaction with maleinimido and carboxy succinimidyl ester groups under controlled conditions.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of poly(ethylene glycol).
- Reaction with maleinimido and carboxy succinimidyl ester groups in industrial reactors.
- Purification using techniques such as chromatography and filtration to ensure high purity and yield.
化学反应分析
Types of Reactions: Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) undergoes various chemical reactions, including:
Substitution Reactions: The maleinimido and carboxy succinimidyl ester groups can react with nucleophiles such as amines and thiols.
Addition Reactions: The maleinimido group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include modified biomolecules with enhanced stability and solubility.
科学研究应用
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking agent to modify polymers and other materials.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the development of advanced materials with improved properties for various industrial applications.
作用机制
The mechanism of action of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the following steps:
Activation: The maleinimido and carboxy succinimidyl ester groups are activated and ready to react with nucleophiles.
Conjugation: The activated groups react with nucleophiles such as amines and thiols, forming stable covalent bonds.
Modification: The conjugation process results in the modification of biomolecules, enhancing their stability, solubility, and overall properties.
相似化合物的比较
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) is unique compared to other similar compounds due to its specific functional groups and molecular weight. Some similar compounds include:
Alpha,omega-di-succinimidyl ester poly(ethylene glycol) (PEG-WM 20.000 Dalton): Similar structure but with a different molecular weight.
N-hydroxysuccinimide-poly(ethylene glycol)-maleimide: Similar functional groups but different molecular weight and properties.
The uniqueness of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) lies in its specific combination of functional groups and molecular weight, making it highly versatile for various applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIQGDBALCIANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H127N3O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
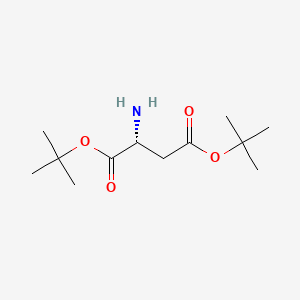
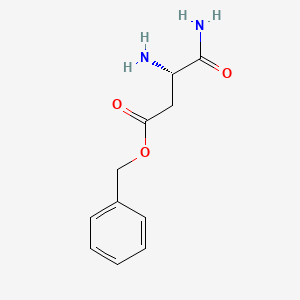
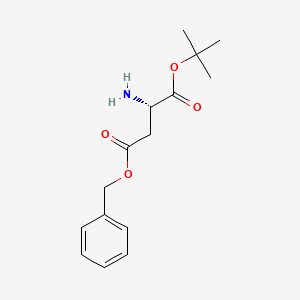
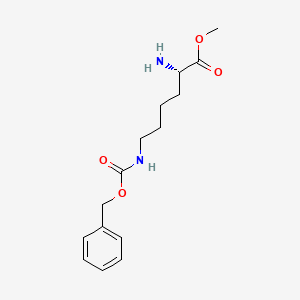

![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B7840565.png)
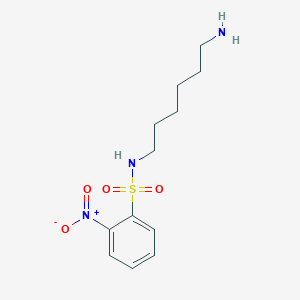
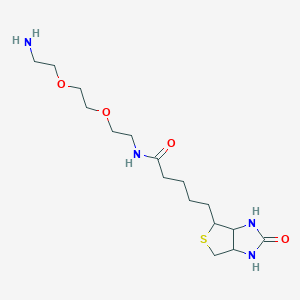
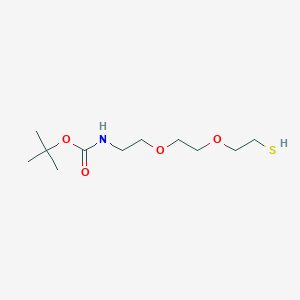

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
